molecular formula C13H16O2 B2566655 Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate CAS No. 119346-67-7

Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B2566655
CAS No.: 119346-67-7
M. Wt: 204.269
InChI Key: OYLIWRZHBODATL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H16O2. It is an ester derived from 2-methyl-3-(4-methylphenyl)prop-2-enoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate can be synthesized through the esterification of 2-methyl-3-(4-methylphenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-methyl-3-(4-methylphenyl)prop-2-enoic acid or corresponding ketones.

    Reduction: 2-methyl-3-(4-methylphenyl)propan-2-ol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-methyl-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group on the phenyl ring, which can alter its chemical properties and reactivity.

    Ethyl 2-methyl-3-(4-chlorophenyl)prop-2-enoate: Contains a chlorine atom on the phenyl ring, which can influence its biological activity and chemical stability.

This compound is unique due to its specific ester group and the presence of a methyl group on the phenyl ring, which can affect its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl (E)-2-methyl-3-(4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLIWRZHBODATL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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